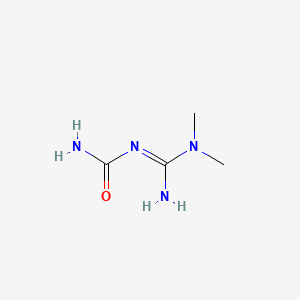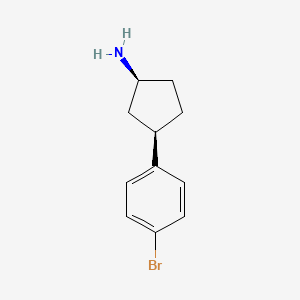
(S)-4-methylmorpholine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-Methylmorpholine-3-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. It is a derivative of morpholine, a heterocyclic amine, and contains a carboxylic acid functional group. The presence of a chiral center in the molecule makes it an interesting subject for stereochemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-methylmorpholine-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with commercially available morpholine.
Methylation: The morpholine is methylated at the 4-position using methyl iodide or dimethyl sulfate under basic conditions.
Carboxylation: The methylated morpholine is then subjected to carboxylation using carbon dioxide in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Chiral Resolution: The racemic mixture obtained is resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with chiral acids.
Industrial Production Methods: In industrial settings, the production of this compound may involve:
Continuous Flow Synthesis: This method allows for the efficient and scalable production of the compound by continuously feeding reactants into a reactor.
Biocatalysis: Enzymatic methods using specific enzymes that can selectively produce the desired enantiomer are also employed.
化学反応の分析
Types of Reactions: (S)-4-Methylmorpholine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen atom, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: N-oxides.
Reduction: Alcohols.
Substitution: N-substituted derivatives.
科学的研究の応用
(S)-4-Methylmorpholine-3-carboxylic acid finds applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of (S)-4-methylmorpholine-3-carboxylic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity.
Ligand Binding: It can act as a ligand, binding to receptors or other proteins, modulating their function and signaling pathways.
類似化合物との比較
4-Methylmorpholine: Lacks the carboxylic acid group, making it less versatile in chemical reactions.
Morpholine-3-carboxylic acid: Lacks the methyl group, affecting its steric and electronic properties.
N-Methylmorpholine: Methylation at the nitrogen atom rather than the 4-position, leading to different reactivity.
Uniqueness: (S)-4-Methylmorpholine-3-carboxylic acid is unique due to its chiral center and the presence of both a methyl group and a carboxylic acid group. This combination of features makes it a valuable compound for stereochemical studies and applications in asymmetric synthesis.
特性
IUPAC Name |
(3S)-4-methylmorpholine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-7-2-3-10-4-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9)/t5-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCXUSBLNCTAJP-YFKPBYRVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOCC1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCOC[C@H]1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![(R)-[1-(Chloromethyl)propyl]benzene](/img/structure/B568936.png)
